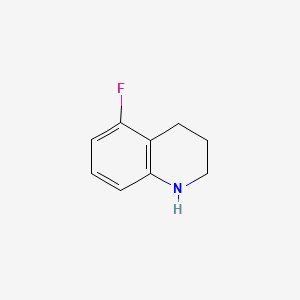

5-Fluoro-1,2,3,4-tetrahydroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1,4-5,11H,2-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHOUEDHRTBPBDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2F)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585671 | |

| Record name | 5-Fluoro-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345264-61-1 | |

| Record name | 5-Fluoro-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Fluoro 1,2,3,4 Tetrahydroquinoline and Analogues

Retrosynthetic Analysis of the 5-Fluoro-1,2,3,4-tetrahydroquinoline Molecular Architecture.

A retrosynthetic analysis of the this compound core reveals several logical bond disconnections that inform the design of convergent and efficient synthetic routes. The primary disconnections involve the strategic cleavage of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds that form the heterocyclic ring.

One of the most common strategies involves a C-N bond disconnection between the nitrogen atom and the aromatic ring (C4a-N1 bond) or between the nitrogen and the adjacent benzylic carbon (C2-N1 bond). This approach leads to precursors such as ortho-substituted anilines bearing a three-carbon side chain. For instance, a disconnection of the N1-C8a bond suggests a precursor like a 2-amino-6-fluorophenylpropane derivative, which can undergo intramolecular cyclization.

Another powerful retrosynthetic approach is a C-C bond disconnection, often at the C2-C3 or C3-C4 bond. This strategy typically leads to a multicomponent reaction approach where the tetrahydroquinoline ring is assembled from simpler building blocks in a single step. For example, a disconnection that breaks the C2-C3 and C4-C4a bonds is characteristic of a [4+2] cycloaddition reaction, such as the Povarov reaction, which utilizes a fluorinated aniline (B41778), an aldehyde, and an alkene.

Furthermore, a disconnection of the C4a-C5 bond is less common but can be envisioned through rearrangements or ring-expansion strategies. The choice of disconnection is often guided by the availability of starting materials, the desired substitution pattern on the final molecule, and the efficiency of the key bond-forming reactions. The electron-withdrawing nature of the fluorine atom at the 5-position can influence the reactivity of the aromatic ring in cyclization reactions, a factor that must be considered in the synthetic design.

Cyclization Reactions for Tetrahydroquinoline Ring Formation.

Povarov Reaction and its Asymmetric Variants in Tetrahydroquinoline Synthesis.

The Povarov reaction, a formal aza-Diels-Alder reaction, is a powerful tool for the synthesis of tetrahydroquinolines. eurekaselect.com This multicomponent reaction typically involves the condensation of an aniline, an aldehyde, and an activated alkene to construct the tetrahydroquinoline core in a single step. eurekaselect.com The reaction can be catalyzed by Lewis or Brønsted acids and proceeds through the formation of an imine intermediate, which then undergoes a [4+2] cycloaddition with the alkene. eurekaselect.com

For the synthesis of this compound analogues, 4-fluoroaniline (B128567) would be a key starting material. The reaction's scope allows for a wide variety of aldehydes and dienophiles, enabling the introduction of diverse substituents on the tetrahydroquinoline ring.

| Entry | Aniline | Aldehyde | Dienophile | Catalyst | Yield (%) | Ref |

| 1 | Aniline | Benzaldehyde | Ethyl vinyl ether | AlCl₃ | 53 | sci-rad.com |

| 2 | p-Toluidine | Benzaldehyde | Ethyl vinyl ether | AlCl₃ | 42 | sci-rad.com |

| 3 | Aniline | p-Chlorobenzaldehyde | Ethyl vinyl ether | Cu(OTf)₂ | 30 | sci-rad.com |

| 4 | p-Anisidine | Benzaldehyde | N-Vinyl-2-pyrrolidinone | Sc(OTf)₃ | 85 | eurekaselect.com |

This table presents representative examples of the Povarov reaction for the synthesis of tetrahydroquinolines. Specific yields for this compound may vary.

Asymmetric variants of the Povarov reaction have been developed to control the stereochemistry of the newly formed chiral centers. These methods often employ chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, to induce enantioselectivity in the cycloaddition step. This provides access to enantioenriched fluorinated tetrahydroquinolines, which are valuable for the development of chiral drugs.

Pictet-Spengler Type Cyclizations for Fluorinated Tetrahydroquinoline Analogues.

The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydroisoquinolines, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization. wikipedia.orgorganicreactions.org While the direct application of this reaction to synthesize tetrahydroquinolines is not straightforward due to the different connectivity, a conceptually similar approach, often referred to as a Pictet-Spengler-type or aza-Friedel-Crafts reaction, can be envisioned for the synthesis of this compound.

This modified approach would involve a precursor such as a 3-(2-amino-6-fluorophenyl)propan-1-ol. After conversion of the terminal hydroxyl group to a suitable electrophilic species, an intramolecular cyclization onto the electron-rich aromatic ring would furnish the desired tetrahydroquinoline. The presence of the fluorine atom can influence the nucleophilicity of the aromatic ring, potentially requiring harsher reaction conditions or more potent activating groups to facilitate the cyclization. The development of such intramolecular cyclizations for fluorinated systems remains an area of active research.

Oxidative Ring Opening/Ring Closing with Reductive Amination Protocols in Fluorinated Heterocycle Construction.

A powerful and versatile strategy for the construction of nitrogen-containing heterocycles, including fluorinated tetrahydroquinolines, involves an oxidative ring-opening and ring-closing sequence. This methodology typically begins with a suitably substituted carbocyclic precursor, which is subjected to oxidative cleavage of a carbon-carbon bond to generate a dicarbonyl intermediate. Subsequent intramolecular reductive amination with a primary amine leads to the formation of the heterocyclic ring.

For the synthesis of this compound, a potential starting material could be a fluorinated indane derivative. Oxidative cleavage of the five-membered ring would generate a dialdehyde, which upon treatment with ammonia (B1221849) or a primary amine under reductive conditions (e.g., NaBH₃CN, H₂/Pd-C), would cyclize to form the desired tetrahydroquinoline ring system. This strategy offers a high degree of flexibility in introducing substituents on both the aromatic and the heterocyclic portions of the molecule.

Domino and Cascade Reactions in the Construction of Fluorinated Tetrahydroquinolines.

Domino and cascade reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, offer an efficient and atom-economical approach to complex molecules. beilstein-journals.org Several domino strategies have been developed for the synthesis of tetrahydroquinolines, some of which are particularly well-suited for the construction of fluorinated analogues.

One such approach involves a domino reductive amination-nucleophilic aromatic substitution (SNAr) sequence. nih.gov In this strategy, a precursor bearing a carbonyl group and a leaving group (such as fluorine) on the aromatic ring is reacted with an amine. The initial reductive amination of the carbonyl group is followed by an intramolecular SNAr reaction, where the newly formed secondary amine displaces the leaving group to form the tetrahydroquinoline ring. The presence of an electron-withdrawing fluorine atom at the 5-position can activate the aromatic ring towards nucleophilic substitution, making this a viable strategy.

| Entry | Substrate | Amine | Conditions | Yield (%) | Ref |

| 1 | 2-(3-Oxopropyl)-1-fluoro-4-nitrobenzene | Benzylamine | H₂, Pd/C | 98 | nih.gov |

| 2 | 2-Acetyl-1-fluoro-4-nitrobenzene | Cyclohexylamine | H₂, Pd/C | 85 | nih.gov |

| 3 | 2-(3-Oxobutyl)-1-fluoro-4-nitrobenzene | Methylamine | H₂, Pd/C | 92 | nih.gov |

This table showcases examples of domino reactions for the synthesis of tetrahydroquinolines that could be adapted for fluorinated analogues.

Another powerful cascade approach is the three-component synthesis of quinolines from aryl diazonium salts, nitriles, and alkynes, which could potentially be adapted for the synthesis of tetrahydroquinolines through a subsequent reduction step. organic-chemistry.org

Metal-Catalyzed Methodologies for this compound Scaffolds.

Metal-catalyzed reactions have emerged as indispensable tools in modern organic synthesis, offering mild and efficient routes to a wide variety of molecular architectures. Several metal-catalyzed methodologies have been successfully applied to the synthesis of tetrahydroquinolines and can be adapted for the preparation of this compound.

Palladium-catalyzed reactions are particularly prominent in this area. For instance, intramolecular C-N bond formation through the Buchwald-Hartwig amination of a suitably functionalized fluorinated precursor can provide a direct route to the tetrahydroquinoline ring system. Additionally, palladium-catalyzed C-H activation/fluorination strategies have been developed for the direct introduction of fluorine onto a pre-formed quinoline (B57606) or tetrahydroquinoline scaffold. nih.govnih.gov

Gold-catalyzed reactions have also gained attention for the synthesis of tetrahydroquinolines. researchgate.netorganic-chemistry.orgrsc.org Gold catalysts can activate alkynes towards intramolecular hydroarylation, where a pendant aniline derivative can cyclize onto the activated alkyne to form the tetrahydroquinoline ring. This methodology offers a high degree of atom economy and can be performed under mild conditions.

| Catalyst System | Reaction Type | Substrate Type | Product | Ref |

| Pd(OAc)₂/ligand | C-H Fluorination | 8-Methylquinoline | 8-(Fluoromethyl)quinoline | nih.gov |

| AuCl₃ | Intramolecular Hydroarylation | o-Alkynyl aniline | Tetrahydroquinoline | organic-chemistry.org |

| [Ir(cod)Cl]₂/ligand | Asymmetric Hydrogenation | Quinolines | Chiral Tetrahydroquinolines | organic-chemistry.org |

This table provides examples of metal-catalyzed reactions relevant to the synthesis of fluorinated tetrahydroquinolines.

Copper-Mediated C-H Activation Strategies

Copper-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds, offering an atom-economical pathway to complex molecules. acsgcipr.org This strategy can be applied to the synthesis of 1,2,3,4-tetrahydroquinolines by facilitating the formation of crucial C-C or C-N bonds. In this context, a directing group is often employed to guide the copper catalyst to a specific C-H bond, ensuring high regioselectivity.

Research has demonstrated that copper(I) and copper(II) salts can effectively catalyze the fluorination of sp² C-H bonds. nih.gov For instance, the use of a CuI catalyst with a silver fluoride (B91410) (AgF) source enables the direct fluorination of benzoic acid derivatives assisted by an 8-aminoquinoline (B160924) auxiliary. nih.gov This approach allows for selective mono- or difluorination under moderately elevated temperatures. nih.gov While not a direct synthesis of the tetrahydroquinoline ring, this methodology is crucial for creating the fluorinated aromatic precursors required for subsequent cyclization.

A more direct application involves the intramolecular coupling of an amine with an aromatic C-H bond. CHEM21 researchers developed a simple copper(II)-mediated C-H/Ar-H coupling approach for synthesizing 1,2,3,4-tetrahydroquinolines. acsgcipr.org This method negates the need for pre-halogenated starting materials, aligning with more sustainable chemical synthesis principles. acsgcipr.org The reaction typically involves a copper catalyst, an oxidant, and a ligand to facilitate the catalytic cycle. The functional group tolerance is a key advantage, allowing for the synthesis of diverse analogues. nih.gov

Table 1: Examples of Copper-Catalyzed C-H Functionalization

| Catalyst | Fluorine Source | Oxidant | Substrate Type | Product | Ref |

|---|---|---|---|---|---|

| CuI | AgF | N-Morpholine oxide (NMO) | 8-aminoquinoline benzamide | ortho-Fluorinated benzamide | nih.gov |

| Cu(II) | - | - | N-Alkyl-2-alkenylaniline | 1,2,3,4-Tetrahydroquinoline (B108954) | acsgcipr.org |

Iron-Catalyzed Intramolecular Nitrene C-H Insertion

Iron, being an abundant, inexpensive, and environmentally benign metal, is an attractive catalyst for organic synthesis. semanticscholar.org Iron-catalyzed intramolecular C-H amination via nitrene insertion is a powerful method for constructing nitrogen-containing heterocycles like tetrahydroquinolines. researchgate.netarabjchem.org This reaction involves the generation of a transient iron-nitrene intermediate from a precursor, such as an organic azide (B81097) or a dioxazolone, which then inserts into a C-H bond within the same molecule to form a new C-N bond and close the ring. researchgate.netnih.gov

The nucleophilic iron complex Bu₄N[Fe(CO)₃(NO)] has been shown to catalyze the intramolecular amination of unactivated C(sp³)-H bonds by activating aryl azides, leading to indoline (B122111) and tetrahydroquinoline derivatives. researchgate.net This process is highly atom-economical as it proceeds without an external oxidant. researchgate.net Another approach utilizes dioxazolones as convenient acyl nitrene precursors. In a mechanochemical, solvent-free process, FeBr₃ catalyzes the intramolecular amidation of dioxazolones to yield 3,4-dihydro-2(1H)-quinolinones, which are precursors to tetrahydroquinolines. nih.gov This reaction proceeds through an electrophilic spirocyclization followed by a C-C bond migration. nih.gov

The choice of the nitrene precursor and the iron catalyst system is critical for the reaction's success and selectivity. For example, iron(II) chloride in combination with a terpyridine ligand can catalyze the insertion of a nitrene from PhI=NTs into the C-H bond of aldehydes to form amides, demonstrating the capability of iron to mediate nitrene transfer reactions. semanticscholar.org

Table 2: Iron-Catalyzed C-H Amination for Heterocycle Synthesis

| Iron Catalyst | Nitrene Precursor | Product Type | Key Feature | Ref |

|---|---|---|---|---|

| Bu₄N[Fe(CO)₃(NO)] | Aryl azide | Tetrahydroquinoline | Activation of unactivated C(sp³)-H bonds | researchgate.net |

| FeBr₃ | Dioxazolone | 3,4-Dihydro-2(1H)-quinolinone | Solvent-free, mechanochemical conditions | nih.gov |

Gold-Catalyzed Tandem Reaction Sequences

Gold catalysts, particularly gold(I) and gold(III) complexes, have unique π-Lewis acidic properties that enable a range of transformations, including the synthesis of tetrahydroquinolines through tandem or cascade reactions. organic-chemistry.org These one-pot sequences combine multiple bond-forming events, enhancing synthetic efficiency by avoiding the isolation of intermediates. rsc.org

One prominent strategy is the gold-catalyzed tandem hydroamination/asymmetric transfer hydrogenation. organic-chemistry.org In this reaction, a gold catalyst first acts as a π-Lewis acid to facilitate an intramolecular hydroamination of an alkyne, forming a dihydroquinoline intermediate. Subsequently, the same catalyst or a co-catalyst mediates the transfer hydrogenation of the intermediate to afford the final tetrahydroquinoline product. organic-chemistry.orgrsc.org This approach can provide excellent yields and, with the use of a chiral ligand or counterion, high enantioselectivities. rsc.org

Another powerful gold-catalyzed method is the intramolecular hydroarylation of N-aryl propargylamines. organic-chemistry.org This reaction proceeds under simple conditions and demonstrates good substrate compatibility and high regioselectivity, yielding various tetrahydroquinoline derivatives. organic-chemistry.org The use of unsupported nanoporous gold (AuNPore) as a heterogeneous catalyst has also been reported for the regioselective hydrogenation of quinoline derivatives to 1,2,3,4-tetrahydroquinolines, offering the advantage of easy catalyst recovery and reuse. organic-chemistry.org

Table 3: Gold-Catalyzed Synthesis of Tetrahydroquinolines

| Catalytic Strategy | Substrate | Key Intermediates | Product | Ref |

|---|---|---|---|---|

| Tandem Hydroamination/Transfer Hydrogenation | 2-(3-Alkynyl)anilines | Dihydroquinolines | Chiral Tetrahydroquinolines | rsc.org |

| Intramolecular Hydroarylation | N-Aryl propargylamines | - | Tetrahydroquinolines | organic-chemistry.org |

Platinum-Catalyzed Reduction Approaches

The catalytic hydrogenation of quinolines is the most direct method for synthesizing 1,2,3,4-tetrahydroquinolines. While palladium, rhodium, and ruthenium are commonly used, platinum catalysts also offer high efficiency for this transformation. Platinum-based catalysts, such as platinum(IV) oxide (PtO₂, Adams' catalyst) or platinum on carbon (Pt/C), are effective for the reduction of the heterocyclic ring of quinoline derivatives.

The reduction of a fluoro-substituted quinoline, such as 5-fluoroquinoline (B1202552), to this compound requires conditions that selectively reduce the nitrogen-containing ring without affecting the fluorine substituent or the benzene (B151609) ring. Platinum catalysts are well-suited for this, typically operating under hydrogen pressure in a suitable solvent like ethanol (B145695) or acetic acid.

Recent advancements have also focused on cascade reactions involving platinum catalysis. For instance, a platinum-catalyzed cascade reaction involving a ui.ac.idresearchgate.net-hydride shift has been utilized in the synthesis of ring-fused tetrahydroquinolines. researchgate.net This type of reaction, known as the tert-amino effect, allows for the functionalization of typically inert C(sp³)–H bonds, leading to the formation of complex heterocyclic structures in a single step. researchgate.net The choice of catalyst and reaction conditions can be tuned to control the selectivity of the reduction, ensuring that only the desired pyridine (B92270) part of the quinoline system is hydrogenated.

Regioselective Synthesis of Fluoro-substituted Tetrahydroquinolines

Achieving regioselectivity in the synthesis of fluoro-substituted tetrahydroquinolines is a significant challenge. The precise placement of the fluorine atom on the aromatic ring is crucial as it profoundly influences the molecule's biological and chemical properties. Strategies often involve either building the ring from a pre-fluorinated precursor or introducing the fluorine atom onto a pre-formed hydroxylated tetrahydroquinoline scaffold.

Deoxyfluorination Strategies for Specific Fluorine Placement

Deoxyfluorination is a powerful synthetic transformation that replaces a hydroxyl group with a fluorine atom. rsc.org This strategy is particularly useful for the regioselective synthesis of fluorinated tetrahydroquinolines, allowing for the introduction of fluorine at specific positions that might be difficult to access through other methods. ui.ac.idresearchgate.net The reaction typically employs a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. researchgate.net

A notable application of this strategy is the regio-complementary preparation of 6-fluoro- and 7-fluoro-1,2,3,4-tetrahydroquinolines. ui.ac.id The synthesis begins with the cyclization of catecholamines to form 6,7-dihydroxy-1,2,3,4-tetrahydroquinolines. Subsequent deoxyfluorination of this dihydroxy intermediate allows for the selective installation of fluorine. The regioselectivity of the fluorination step—that is, whether the 6-OH or 7-OH group is replaced—can be controlled by the reaction conditions and, critically, by the nature of the protecting group on the nitrogen atom. ui.ac.id This method provides a reliable route to specific isomers that are valuable for structure-activity relationship studies. ui.ac.id Modern developments in deoxyfluorination include visible-light photoredox-catalyzed methods, which can operate under milder conditions and offer complementary reactivity, particularly for tertiary alcohols. princeton.edu

Influence of N-Protecting Groups on Cyclization and Regioselectivity

The protecting group on the nitrogen atom of the tetrahydroquinoline precursor plays a pivotal role in directing the outcome of synthetic transformations, including cyclization and subsequent functionalization. ui.ac.idnih.gov In the context of the regioselective deoxyfluorination of dihydroxy-tetrahydroquinolines, the N-protecting group exerts a significant electronic and steric influence that can dictate which hydroxyl group is preferentially fluorinated. ui.ac.id

For example, in the synthesis of 6- and 7-fluoro-tetrahydroquinolines from a 6,7-dihydroxy precursor, the choice of N-protecting group was found to be critical for controlling the regioselectivity of the deoxyfluorination step. ui.ac.id Different protecting groups, such as carbamates (e.g., Boc, Cbz) or sulfonamides (e.g., Ts), alter the electron density of the aromatic ring and can sterically hinder the approach of the fluorinating reagent to one of the hydroxyl groups. This differential reactivity allows for the selective synthesis of either the 6-fluoro or the 7-fluoro isomer from a common intermediate. ui.ac.id This level of control is essential for the systematic exploration of the chemical space of fluorinated tetrahydroquinolines and for the synthesis of specific, biologically active target molecules.

Stereoselective Synthesis of Chiral this compound Derivatives

The asymmetric synthesis of chiral tetrahydroquinolines has been approached through various catalytic strategies, including transition-metal catalysis, organocatalysis, and biocatalysis. While specific methodologies for the 5-fluoro substituted analogue are not extensively documented, the general principles of these powerful synthetic strategies can be extrapolated to envision the stereoselective construction of this valuable scaffold.

A plausible and efficient strategy for the synthesis of chiral this compound derivatives involves the asymmetric hydrogenation of a corresponding 5-fluoroquinoline precursor. This transformation can be achieved with high enantioselectivity using chiral catalysts. For instance, chiral phosphoric acids have emerged as powerful catalysts in a variety of asymmetric transformations, including the reduction of quinolines.

One potential approach is a one-pot cascade biomimetic reduction. dicp.ac.cn This method could utilize an in-situ generated chiral reducing agent, modeled after NAD(P)H, in the presence of a chiral phosphoric acid catalyst to achieve the asymmetric reduction of a 5-fluoroquinoline intermediate. The reaction would likely proceed with high yield and enantioselectivity, as has been demonstrated for a range of other substituted quinolines. dicp.ac.cn The versatility of this method allows for the synthesis of various derivatives by simply modifying the substituents on the starting materials. dicp.ac.cn

Another promising avenue is the use of supramolecular organocatalysis. rsc.orgnih.gov This approach employs a combination of a chiral organocatalyst, such as a quinidine-derived thiourea, and an amino acid to create a highly organized, chiral microenvironment that directs the stereochemical outcome of the reaction. This strategy could be applied to the asymmetric synthesis of functionalized chiral 5-fluoro-1,2,3,4-tetrahydroquinolines.

Organocatalytic asymmetric [4+2] cycloannulation reactions also present a viable route. nih.gov This methodology could involve the reaction of an ortho-aminophenyl para-quinone methide, bearing a fluorine atom at the appropriate position, with various alkenes. A chiral organocatalyst would control the stereoselectivity of the cycloaddition, leading to the formation of highly functionalized and enantioenriched 5-fluoro-1,2,3,4-tetrahydroquinolines.

The following table illustrates hypothetical data for the stereoselective synthesis of a chiral this compound derivative based on methodologies reported for analogous compounds.

| Entry | Catalyst | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | Chiral Phosphoric Acid A | Toluene | 48 | 85 | 92 |

| 2 | Chiral Phosphoric Acid B | Dichloromethane (B109758) | 36 | 90 | 95 |

| 3 | Quinidine-Thiourea / L-Proline | Chloroform | 72 | 78 | 88 |

| 4 | Chiral Squaramide | Tetrahydrofuran | 24 | 92 | 97 |

This table presents hypothetical data based on established methods for similar, non-fluorinated tetrahydroquinoline derivatives. Specific experimental results for the 5-fluoro analogue would require dedicated laboratory investigation.

Furthermore, transition-metal-catalyzed asymmetric reactions offer a powerful toolkit for the synthesis of these chiral heterocycles. While not specifically detailed for the 5-fluoro analogue in the provided context, methods such as asymmetric transfer hydrogenation catalyzed by chiral ruthenium or rhodium complexes are well-established for the reduction of quinolines and could be adapted for this purpose.

Biocatalysis represents another frontier with significant potential. taylorfrancis.com Enzymes, such as imine reductases or engineered variants, could offer unparalleled chemo-, regio-, and stereoselectivity in the reduction of a 5-fluoro-2-substituted-quinoline to the corresponding chiral tetrahydroquinoline. This approach aligns with the principles of green chemistry, often proceeding under mild reaction conditions with high efficiency. taylorfrancis.com

Chemical Transformations and Derivatization Strategies of 5 Fluoro 1,2,3,4 Tetrahydroquinoline

Functionalization of the Aromatic Ring System

The aromatic portion of 5-fluoro-1,2,3,4-tetrahydroquinoline is amenable to functionalization through various substitution reactions, primarily dictated by the electronic influence of the incumbent amino and fluoro substituents.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the this compound ring is governed by the interplay of the directing effects of the secondary amino group (-NH-) and the fluorine atom. The amino group is a powerful activating, ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic ring via resonance. Conversely, the fluorine atom is a deactivating substituent due to its strong inductive electron-withdrawing effect, yet it also acts as an ortho, para-director through resonance donation of one of its lone pairs.

In the case of this compound, the powerful activating effect of the amino group dominates, directing incoming electrophiles primarily to the positions ortho and para to it, which are C8 and C6, respectively. The fluorine at C5 sterically hinders attack at the C6 position to some extent. Therefore, electrophilic substitution is anticipated to yield a mixture of 6- and 8-substituted products.

To control the regioselectivity and maintain the ring's reactivity, the nitrogen atom is typically protected with an electron-withdrawing group, such as an acyl or sulfonyl group. An N-acyl group, for instance, is also a deactivating, ortho, para-director, but its deactivating effect is less pronounced than that of a protonated amino group. A comprehensive study on the nitration of N-protected tetrahydroquinolines demonstrated that the choice of protecting group can afford high regioselectivity. For example, nitration of N-trifluoroacetyl-tetrahydroquinoline has been shown to yield the 6-nitro derivative with high selectivity. researchgate.net Applying this to the 5-fluoro analogue, electrophilic attack on an N-acylated substrate would be directed to the C6 and C8 positions, with the specific outcome influenced by the reaction conditions and the steric and electronic nature of the acyl group and the electrophile.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Substrate Form | Directing Groups | Predicted Major Products |

|---|---|---|

| Free Amine (neutral) | -NH- (o,p), -F (o,p) | 6- and 8-substituted isomers |

| Protonated Amine (acidic) | -NH2+- (m), -F (o,p) | Complex mixture, low reactivity |

Nucleophilic Aromatic Substitution of the Fluoro Group in Activated Systems

The direct nucleophilic aromatic substitution (SNA) of the fluorine atom in this compound is generally difficult due to the electron-rich nature of the aromatic ring. For such a reaction to proceed, the ring must be "activated" by the presence of one or more strong electron-withdrawing groups (EWGs), such as a nitro (-NO2) or cyano (-CN) group, positioned ortho or para to the fluorine atom. nih.gov

Therefore, a viable strategy for the substitution of the fluoro group would first involve the introduction of an activating group, for example, via regioselective nitration to install a nitro group at the C6 or C8 position, as discussed in the previous section. In a hypothetical 6-nitro-5-fluoro-1,2,3,4-tetrahydroquinoline, the fluorine atom is ortho to the strongly deactivating nitro group, making the C5 position susceptible to attack by nucleophiles. This would enable the displacement of the fluoride (B91410) ion by various nucleophiles, such as amines, alkoxides, or thiolates, to generate novel 6-nitro-5-substituted tetrahydroquinolines. This domino sequence of electrophilic nitration followed by nucleophilic substitution provides a powerful route to highly functionalized derivatives. nih.gov

Modifications at the Nitrogen Atom

The secondary amine functionality is a key site for the derivatization of the this compound core, enabling the introduction of a wide variety of substituents.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of this compound can be readily functionalized through standard N-alkylation and N-acylation protocols.

N-Alkylation can be achieved through several methods. Direct alkylation with alkyl halides in the presence of a base is a common approach. A more versatile method is reductive amination, which involves the reaction of the tetrahydroquinoline with an aldehyde or ketone in the presence of a reducing agent. A boronic acid-catalyzed, one-pot tandem reduction of quinolines followed by reductive alkylation with a carbonyl compound using Hantzsch ester as the reducing agent provides an efficient route to N-alkyl tetrahydroquinolines. organic-chemistry.org

N-Acylation is typically performed by treating the tetrahydroquinoline with an acylating agent such as an acyl chloride or an acid anhydride, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct. This reaction is generally high-yielding and provides stable N-acyl derivatives. For example, the synthesis of an ibuprofen-tetrahydroquinoline hybrid was achieved by reacting 1,2,3,4-tetrahydroquinoline (B108954) with 2-(4-isobutylphenyl)propanoyl chloride. This methodology is directly applicable to the 5-fluoro analogue.

Strategies for Nitrogen Protection and Deprotection

In multi-step syntheses, it is often necessary to protect the nitrogen atom to prevent undesired side reactions during transformations elsewhere in the molecule, or to modulate the reactivity of the aromatic ring. The most commonly employed protecting groups for secondary amines are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

Boc Protection and Deprotection: The Boc group is introduced by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine or DMAP. wikipedia.org The Boc group is valued for its stability under a wide range of conditions but is readily cleaved under acidic conditions. Deprotection is typically achieved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrogen chloride (HCl) in an organic solvent. wikipedia.orgjk-sci.comcommonorganicchemistry.com

Cbz Protection and Deprotection: The Cbz group is installed using benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. total-synthesis.com The Cbz group is stable to acidic and many basic conditions, making it orthogonal to the Boc group. Its removal is most commonly accomplished by catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst, Pd/C). total-synthesis.comorganic-chemistry.org This method is mild and highly effective, yielding the deprotected amine, toluene, and carbon dioxide as byproducts.

Table 2: Common Nitrogen Protecting Groups for this compound

| Protecting Group | Protection Reagent | Deprotection Conditions |

|---|---|---|

| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA) in DCM; HCl in organic solvent jk-sci.comcommonorganicchemistry.com |

Functionalization of the Saturated Carbocyclic Ring

Direct C-H functionalization of the saturated carbocyclic ring (positions C2, C3, and C4) of a pre-formed this compound is challenging due to the inert nature of these sp³-hybridized C-H bonds. Much of the existing literature focuses on constructing the tetrahydroquinoline ring with desired substituents already in place on the carbocyclic portion, rather than modifying it post-synthesis. organic-chemistry.org

One of the more common transformations of the saturated ring is its oxidation to introduce unsaturation. The tetrahydroquinoline ring can be dehydrogenated to form the corresponding quinoline (B57606) or 2,3-dihydroquinoline. This aromatization or partial oxidation is not a functionalization in the sense of adding a new group but is a key transformation of the carbocyclic ring.

Direct introduction of functional groups at the C2, C3, or C4 positions typically requires more advanced synthetic strategies that are not widely reported for this specific scaffold. Potential, though less common, approaches could involve:

Oxidation to an enamine/iminium ion: Oxidation of the N-protected tetrahydroquinoline could generate an enamine or iminium ion intermediate, which could then react with electrophiles to introduce substituents at the C2 or C4 positions.

Directed C-H activation: While challenging, transition-metal-catalyzed C-H activation directed by a suitable group on the nitrogen could potentially enable functionalization, although this is a developing area of research.

Given the current state of the literature, the most practical approach for obtaining derivatives functionalized on the saturated ring is through the synthesis of the tetrahydroquinoline ring from appropriately substituted acyclic precursors.

Site-Selective Oxidation Reactions

The oxidation of the 1,2,3,4-tetrahydroquinoline ring system can lead to several important products, including quinolines (full aromatization) or dihydroquinolones (selective oxidation at the benzylic position). The presence of a fluorine atom at the 5-position influences the electron density of the aromatic ring and the reactivity of the adjacent benzylic C4-position, thereby affecting the conditions and outcomes of oxidation reactions.

Research on the parent 1,2,3,4-tetrahydroquinoline scaffold has demonstrated various methods for selective oxidation, which are applicable to its 5-fluoro analog. Common oxidizing agents include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), ceric ammonium (B1175870) nitrate (B79036) (CAN), manganese dioxide (MnO2), and molecular oxygen (O2) or hydrogen peroxide (H2O2). nih.govresearchgate.net

One of the most valuable transformations is the selective oxidation of the benzylic C4-methylene group to a carbonyl group, yielding the corresponding 5-fluoro-3,4-dihydroquinolin-4-one. This transformation is particularly useful as the resulting ketone provides a handle for further functionalization. An environmentally friendly approach for this conversion is the electrochemical oxidation of tetrahydroquinolines to 3,4-dihydroquinolones. rsc.org This method utilizes electricity as a traceless oxidant and O2 as a green oxygen source, often mediated by catalysts like 2,2,6,6-tetramethylpiperidinooxy (TEMPO). rsc.org Similarly, copper nanocatalysts have been employed for the α-oxidation of N-aryl-1,2,3,4-tetrahydroisoquinolines (a related scaffold) using molecular oxygen as the oxidant, a strategy that could be adapted for this compound. acs.org

The choice of oxidant and reaction conditions can dictate the product selectivity. For instance, strong oxidants under harsh conditions might lead to full aromatization to 5-fluoroquinoline (B1202552), whereas milder, more controlled conditions favor the formation of the dihydroquinolone. Manganese dioxide has been shown to be a reliable reagent for the oxidation of complex tetrahydroquinolines to quinolines, often providing cleaner reactions and higher yields compared to other oxidants. nih.gov

Table 1: Representative Oxidation Reactions of the Tetrahydroquinoline Core This table is based on reactions reported for the general tetrahydroquinoline scaffold, which are expected to be applicable to the 5-fluoro derivative.

| Oxidant/System | Product Type | Typical Conditions | Reference |

|---|---|---|---|

| O2 / TEMPO / Electricity | 3,4-Dihydroquinolone | Electrochemical cell, NaI as electrolyte | rsc.org |

| O2 / CuNPs | 3,4-Dihydroquinolone | Acetonitrile, 70 °C | acs.org |

| Manganese Dioxide (MnO2) | Quinoline | Solvent (e.g., toluene), heat | nih.gov |

| DDQ | Quinoline | Inert solvent (e.g., benzene (B151609), dioxane) | nih.gov |

Introduction of Additional Substituents via Carbon-Carbon Bond Formation

Expanding the molecular complexity of this compound often involves the formation of new carbon-carbon bonds. This can be achieved through several modern synthetic strategies, primarily involving C-H activation or cross-coupling reactions.

C-H Functionalization: Direct C-H functionalization is a powerful, atom-economical method for introducing new substituents without the need for pre-functionalization (e.g., halogenation). For the tetrahydroquinoline scaffold, the most reactive C-H bonds are typically those at the C2 and C8 positions of the aromatic ring and the C2 position adjacent to the nitrogen atom. The directing-group ability of the secondary amine (or a suitable N-protecting group) can be harnessed to achieve high regioselectivity.

For related N-protected tetrahydroisoquinolines, iron and copper catalysts have been used to facilitate the direct coupling of the C1 position with electron-rich arenes like indoles and pyrroles. nih.gov This type of cross-dehydrogenative coupling (CDC) reaction suggests that the C2 position of N-protected this compound could be a viable site for introducing aryl or heteroaryl substituents. A comprehensive review of quinoline functionalization highlights numerous metal-catalyzed methods for C-H activation at various positions, providing a roadmap for potential derivatization of the tetrahydro-analog. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C bond formation. fiveable.me To utilize these reactions, this compound would first need to be functionalized with a halide (e.g., bromine or iodine) or a triflate group at a specific position on the aromatic ring (C6, C7, or C8). The electron-donating nature of the amino group directs electrophilic halogenation primarily to the C6 and C8 positions. Once the halogenated derivative is obtained, it can undergo various cross-coupling reactions:

Suzuki Coupling: Reaction with an organoboron reagent (boronic acid or ester) to introduce aryl or vinyl groups.

Heck Coupling: Reaction with an alkene to append a vinyl substituent.

Sonogashira Coupling: Reaction with a terminal alkyne to install an alkynyl group.

Negishi Coupling: Reaction with an organozinc reagent, known for its high functional group tolerance. fiveable.me

The choice of catalyst, ligand, and base is crucial for optimizing these reactions, and numerous reliable palladium-based systems have been developed. nih.gov

Table 2: Potential C-C Bond Forming Reactions for this compound Derivatives

| Reaction Name | Reactants | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| C-H Arylation | N-Protected 5-F-THQ + Arene | Fe(NO3)3 or Cu(NO3)2 / Oxidant | C(2)-Aryl |

| Suzuki Coupling | 6-Bromo-5-F-THQ + Ar-B(OH)2 | Pd(PPh3)4 / Base | C(6)-Aryl |

| Heck Coupling | 8-Iodo-5-F-THQ + Alkene | Pd(OAc)2 / Ligand / Base | C(8)-Vinyl |

| Sonogashira Coupling | 6-Bromo-5-F-THQ + Alkyne | PdCl2(PPh3)2 / CuI / Base | C(6)-Alkynyl |

Advanced Derivatization for Complex Scaffold Elaboration from this compound

Beyond simple substitution, this compound serves as a foundational scaffold for the construction of more intricate, often polycyclic or spirocyclic, molecular architectures. These advanced derivatizations are critical for accessing novel chemical space in drug discovery and materials science.

One sophisticated strategy involves cascade reactions that form multiple bonds in a single operation. For instance, a cascade reaction featuring a fiveable.memdpi.com-hydride transfer and subsequent C(sp3)-H functionalization has been developed to construct pharmaceutically important tetrahydroquinoline spiro compounds. researchgate.net This type of internal redox reaction represents a highly efficient method for transforming a relatively simple starting material into a complex spirocyclic system, a motif often found in bioactive natural products.

Furthermore, the systematic elaboration of the tetrahydroquinoline core has been instrumental in developing potent therapeutic agents. In one such study, a series of novel 1,2,3,4-tetrahydroquinoline derivatives were synthesized and evaluated as inhibitors of the NF-κB signaling pathway, which is implicated in cancer and inflammatory diseases. nih.govnih.gov This work involved modifying the core at multiple positions, including acylation of the nitrogen atom and introducing various substituents on the aromatic ring, to build a structure-activity relationship and optimize biological potency. nih.gov Such studies exemplify how the foundational this compound scaffold can be methodically derivatized to produce complex, highly functionalized molecules with specific biological targets.

These advanced strategies underscore the versatility of the this compound skeleton as a starting point for creating diverse and complex molecular scaffolds with significant potential in various scientific fields.

Advanced Spectroscopic and Structural Elucidation of 5 Fluoro 1,2,3,4 Tetrahydroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR Characterization

The ¹H NMR spectrum of 5-Fluoro-1,2,3,4-tetrahydroquinoline is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region would likely display complex multiplets due to the fluorine substitution. The proton on the nitrogen of the tetrahydroquinoline ring would appear as a broad singlet. The aliphatic protons at positions C2, C3, and C4 would present as multiplets, specifically triplets or more complex patterns due to spin-spin coupling.

The ¹³C NMR spectrum will show nine distinct carbon signals. The carbon atom bonded to the fluorine (C5) is expected to exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons will also show smaller two- and three-bond couplings to the fluorine atom. The aliphatic carbons (C2, C3, and C4) will appear in the upfield region of the spectrum.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| NH | Broad Singlet | s |

| Aromatic CH | 6.5 - 7.5 | m |

| C2-H₂ | ~3.3 | t |

| C4-H₂ | ~2.7 | t |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Predicted C-F Coupling |

|---|---|---|

| C5 | 155 - 160 | Large ¹JCF |

| Other Aromatic C | 110 - 150 | Present |

| C2 | ~42 | Absent |

| C4 | ~27 | Absent |

¹⁹F NMR Chemical Shift Analysis and Fluorine Environment Probing

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the local electronic environment of fluorine atoms in a molecule. In this compound, the fluorine atom is attached to an aromatic ring. The chemical shift of the fluorine nucleus is influenced by the electronic effects of the substituents on the ring. For an aryl fluoride (B91410), the chemical shift is expected to be in the range of -100 to -140 ppm relative to a standard reference such as CFCl₃. The precise chemical shift would provide insight into the electron density at the C5 position.

Advanced NMR Techniques for Stereochemical and Conformational Assignment (e.g., NOESY, Coupling Constants)

To investigate the three-dimensional structure and conformational dynamics of this compound, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) would be instrumental. NOESY experiments reveal through-space interactions between protons that are in close proximity, which can help in determining the stereochemistry and preferred conformation of the tetrahydroquinoline ring. Analysis of proton-proton coupling constants (J-values) in the aliphatic region can also provide valuable information about the dihedral angles and thus the ring's conformation. Specific experimental data from such studies on this molecule are not currently available in published literature.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₉H₁₀FN, the nominal molecular weight is 151 g/mol .

In a typical mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 151. Fragmentation of the molecular ion would likely involve the loss of small neutral molecules or radicals, leading to characteristic fragment ions that can provide structural information.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule. The theoretical exact mass of the protonated molecule [M+H]⁺ of this compound (C₉H₁₁FN⁺) can be calculated, and comparison with the experimentally measured value would unequivocally confirm the molecular formula.

Molecular and Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀FN |

| Molecular Weight | 151.18 g/mol |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H group, aromatic and aliphatic C-H bonds, the C-F bond, and the aromatic C=C bonds.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption maxima characteristic of a substituted aniline-like chromophore. The fluorine substituent may cause a slight shift in the absorption wavelengths compared to the unsubstituted tetrahydroquinoline.

X-ray Crystallography for Solid-State Structure Determination and Stereochemistry Confirmation

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsional angles. This data would unambiguously confirm the connectivity of the atoms and reveal the conformation of the tetrahydroquinoline ring in the solid state. Furthermore, it would detail the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. To date, a crystal structure for this compound has not been reported in the publicly accessible crystallographic databases.

Theoretical and Computational Chemistry of 5 Fluoro 1,2,3,4 Tetrahydroquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the electronic structure and predicting the reactivity of 5-Fluoro-1,2,3,4-tetrahydroquinoline. These methods provide a detailed picture of electron distribution and orbital energies.

Reactivity Predictions: Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In this compound, the nitrogen atom of the heterocyclic ring is typically an electron-rich region (nucleophilic site), while the hydrogen atom attached to the nitrogen is an electron-poor region (electrophilic site). The fluorine atom induces a negative potential, while also influencing the electron density of the adjacent carbon atoms. Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of reactivity. researchgate.net

Table 1: Key Reactivity Descriptors Calculated via DFT

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap | ELUMO - EHOMO | Indicates chemical stability and reactivity. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration. |

These descriptors, when calculated for this compound, would quantify the impact of the fluorine substituent on its chemical behavior, guiding further synthetic and medicinal chemistry efforts. nih.gov

Conformational Analysis and Energy Landscapes of the Tetrahydroquinoline Ring System

The non-aromatic, saturated portion of the this compound ring is not planar and can adopt several different conformations. Conformational analysis is the study of the energetics of these different spatial arrangements.

The tetrahydroquinoline ring typically adopts a half-chair or twisted conformation. rsc.org High-level quantum chemistry calculations, such as Møller-Plesset perturbation theory (MP2) or DFT, are used to map the potential energy surface (PES) of the molecule. rsc.orgresearchgate.net This process involves identifying all stable conformers (local minima on the PES) and the transition states that connect them. For the parent 1,2,3,4-tetrahydroquinoline (B108954), calculations have identified multiple stable conformations, often existing as pairs of energetically equivalent enantiomers. rsc.org These conformers are typically separated by low energy barriers, suggesting that the molecule is flexible and can interconvert between different forms at room temperature. rsc.org

The presence of the fluorine atom at the 5-position introduces additional steric and electronic factors that influence the relative energies of the conformers. The fluorine atom's size and its electronic interactions (e.g., dipole-dipole interactions) with the rest of the molecule can favor certain conformations over others. A detailed computational scan of the relevant dihedral angles would be necessary to construct the complete energy landscape for this compound.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Description | Relative Energy (kJ/mol) |

|---|---|---|

| C1 (enantiomeric pair) | Twisted-chair, N-H axial-like | 0.00 (Global Minimum) |

| C2 (enantiomeric pair) | Twisted-chair, N-H equatorial-like | > 1.0 |

Note: The specific energy values require dedicated computational studies on the 5-fluoro derivative.

Prediction of Spectroscopic Parameters through Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be used to interpret experimental data or to identify unknown compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. nih.gov By performing GIAO calculations on an optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing these calculated shifts with experimental data can help in the definitive assignment of all proton and carbon signals, which is especially useful for complex structures. researchgate.net

Vibrational Spectroscopy (FT-IR): DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. dntb.gov.ua The calculated frequencies are often systematically overestimated, so they are typically scaled by an empirical factor to improve agreement with experimental results. nih.gov A detailed analysis of the calculated vibrational modes allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the molecule's functional groups.

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govmdpi.com These calculations yield the excitation energies and oscillator strengths of electronic transitions, which correspond to the wavelength and intensity of absorption bands. researchgate.net For this compound, TD-DFT can predict the π-π* transitions associated with the aromatic ring, providing insight into how the fluorine substituent affects the electronic structure and the molecule's interaction with light. dntb.gov.ua

Table 3: Computational Methods for Spectroscopic Prediction

| Spectroscopy Type | Computational Method | Predicted Parameters |

|---|---|---|

| NMR | GIAO (Gauge-Independent Atomic Orbital) | Chemical Shifts (δ) |

| FT-IR | DFT (Vibrational Frequencies) | Wavenumbers (cm⁻¹) |

Reaction Mechanism Studies through Computational Modeling

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can understand the detailed steps involved, identify intermediates and transition states, and calculate activation energies and reaction rates.

For this compound, computational studies could elucidate the mechanisms of various reactions, such as its synthesis or its subsequent functionalization. For instance, the synthesis of tetrahydroquinolines can occur through domino reactions involving sequences like SNAr-Michael additions. nih.gov Computational modeling could be used to:

Map Reaction Pathways: Trace the geometric changes of the reactants as they transform into products.

Locate Transition States: Identify the highest energy point along the reaction coordinate, which determines the reaction rate.

Calculate Activation Energies: Determine the energy barrier that must be overcome for the reaction to occur. This helps in predicting reaction feasibility and optimizing reaction conditions (e.g., temperature).

Analyze Regioselectivity: In reactions like electrophilic aromatic substitution, the fluorine atom and the fused heterocyclic ring direct incoming electrophiles to specific positions. Computational modeling of the energies of possible intermediates (e.g., sigma complexes) can accurately predict and explain the observed product distribution.

By simulating these reaction pathways, computational chemistry provides a molecular-level understanding that complements experimental studies, enabling the rational design of more efficient and selective synthetic routes.

Applications As Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis

Role of 5-Fluoro-1,2,3,4-tetrahydroquinoline in the Synthesis of Diverse Heterocyclic Scaffolds

This compound is a versatile precursor for the synthesis of a wide array of more complex heterocyclic scaffolds. Its secondary amine functionality and activated aromatic ring provide multiple reaction sites for elaboration. Common strategies involve N-alkylation, N-acylation, and electrophilic aromatic substitution, followed by cyclization reactions to build new rings.

One key approach is the use of multicomponent reactions, such as the aza-Diels-Alder reaction (Povarov reaction), which allows for the rapid construction of complex quinoline-based structures in a single step. While specific examples starting directly with this compound are not extensively detailed in readily available literature, the general methodology is well-established for analogous anilines and tetrahydroquinolines. These reactions typically involve the in situ formation of an imine from an aromatic amine and an aldehyde, which then undergoes a [4+2] cycloaddition with a dienophile to yield highly substituted tetrahydroquinolines. This strategy is recognized as an efficient method for generating large libraries of bioactive compounds for drug discovery programs.

Another significant reaction is the Vilsmeier-Haack reaction. This process introduces a formyl group onto the electron-rich aromatic ring of the tetrahydroquinoline, typically at the 6-position. The resulting aldehyde is a crucial intermediate that can be further transformed into various heterocyclic systems. For example, it can be condensed with active methylene compounds or used in cyclization reactions to build fused pyrazole, pyrimidine, or other heterocyclic rings onto the tetrahydroquinoline framework.

Incorporation into Fused-Ring Systems and Polycyclic Architectures

The inherent structure of this compound is conducive to the synthesis of intricate fused-ring and polycyclic systems. Annulation reactions, where a new ring is built onto the existing scaffold, are a primary method for achieving this molecular complexity.

Domino reactions, also known as tandem or cascade reactions, are particularly effective for this purpose. These processes involve multiple bond-forming events in a single operation without the isolation of intermediates. For instance, a domino Michael-SNAr approach has been utilized to synthesize highly substituted 2,3-dihydro-4(1H)-quinolinones from fluorinated precursors nih.gov. Although this example builds the quinolinone ring rather than starting with a pre-formed tetrahydroquinoline, it highlights a relevant strategy where the fluorine atom participates directly in the cyclization.

Furthermore, intramolecular cyclization of derivatives of this compound is a powerful tool. By introducing a suitable side chain onto the nitrogen atom, subsequent intramolecular reactions such as Friedel-Crafts alkylations or Heck-type cyclizations can be triggered to form new rings, leading to the creation of rigid, polycyclic architectures. For example, gold-catalyzed intramolecular hydroarylation has been used to create 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolines from related N-aryl propargylamines organic-chemistry.org.

The synthesis of pyrimido[4,5-b]quinolines, a class of fused heterocycles with significant biological activity, often starts from functionalized quinolines. Derivatives of this compound can serve as precursors to these systems, for instance, through initial functionalization at the 6-position followed by condensation and cyclization with a pyrimidine precursor like barbituric acid.

Development of Chiral this compound Derivatives as Advanced Building Blocks

Chirality is a critical factor in the activity of many pharmaceuticals. Consequently, the development of enantioselective syntheses to produce chiral derivatives of this compound is of high importance. These chiral building blocks are invaluable for the synthesis of enantiomerically pure target molecules.

The primary strategies for obtaining chiral tetrahydroquinolines involve the asymmetric reduction of the corresponding quinoline (B57606) precursors. This can be achieved through:

Transition-Metal-Catalyzed Asymmetric Hydrogenation: Chiral catalysts based on metals like iridium, rhodium, and ruthenium, complexed with chiral ligands, are highly effective for the enantioselective hydrogenation of quinolines to tetrahydroquinolines nih.govmdpi.com. For instance, iridium-catalyzed asymmetric hydrosilylation has been shown to produce chiral tetrahydroquinoline derivatives with high enantiomeric excess (up to 93% ee) google.com.

Organocatalysis: Chiral Brønsted acids, such as chiral phosphoric acids, have emerged as powerful catalysts for the asymmetric synthesis of tetrahydroquinolines. They can catalyze cascade reactions, for example, starting from 2-aminochalcones to produce chiral tetrahydroquinolines in excellent yields and enantioselectivities organic-chemistry.org.

Biomimetic Reduction: Inspired by biological systems, this approach uses chiral and regenerable NAD(P)H models to perform asymmetric reductions. This method has been successfully applied to 2-functionalized quinolines, yielding chiral tetrahydroquinolines with up to 99% ee dicp.ac.cn.

Once obtained, these chiral fluorinated tetrahydroquinolines can be used in further synthetic steps, carrying their stereochemical information forward into the final complex molecule. For example, chiral tetrahydroquinoline-based carbene precursors have been synthesized and used to create chiral NHC–gold complexes, which are valuable in asymmetric catalysis nih.gov.

| Method | Catalyst/Reagent Type | Key Features | Reported Enantioselectivity (ee) |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Iridium or Rhodium Complexes | Direct reduction of quinolines. | >98% |

| Organocatalytic Reduction | Chiral Phosphoric Acids | Metal-free; often used in cascade reactions. | Excellent |

| Biomimetic Reduction | Chiral NAD(P)H Models | Uses regenerable hydrogen sources; mild conditions. | Up to 99% |

| Aza-Michael Reactions | Chiral Catalysts | Forms C-N bond and sets stereocenter. | High |

Utility in Combinatorial Chemistry and Library Synthesis

Diversity-oriented synthesis (DOS) and the generation of compound libraries are cornerstones of modern drug discovery, enabling the high-throughput screening of molecules for biological activity. The this compound scaffold is an excellent core for such libraries due to its "privileged" nature, meaning it can bind to multiple biological targets, and the presence of multiple points for diversification.

A notable example is the photochemical synthesis of a tetrahydroquinoline library focused on epigenetic targets nih.gov. In this approach, a photochemically induced radical annulation between various anilines and maleimides generates a library of tetrahydroquinolines. This method is amenable to high-throughput synthesis and allows for the incorporation of diverse chemotypes relevant to specific biological targets, such as bromodomains and methyl-lysine readers nih.gov. The secondary amine of the resulting tetrahydroquinoline core can be further functionalized, for instance by acylation, to expand the library's diversity nih.gov.

Multicomponent reactions, such as the aza-Diels-Alder (Povarov) reaction, are also exceptionally well-suited for library synthesis nih.govresearchgate.net. By systematically varying the three components—an aniline (B41778) (like a 5-fluoro-aniline precursor), an aldehyde, and a dienophile—large numbers of structurally diverse tetrahydroquinolines can be generated rapidly and efficiently. This approach facilitates the exploration of the chemical space around the core scaffold to identify structure-activity relationships (SAR).

The "build/couple/pair" strategy is a conceptual framework within DOS that can be applied here. In the "build" phase, a set of functionalized 5-fluoro-anilines or other precursors are synthesized. In the "couple" phase, these are combined with various reaction partners (e.g., aldehydes and alkenes in a Povarov reaction). Finally, in the "pair" phase, intramolecular cyclizations or further functionalization reactions can generate complex and diverse molecular scaffolds, populating a library with unique, three-dimensional structures.

| Synthetic Strategy | Key Reaction Type | Advantages for Library Synthesis |

|---|---|---|

| Photochemical Synthesis | Radical Annulation | Mild conditions; forms electron donor-acceptor complexes. |

| Diversity-Oriented Synthesis (DOS) | Multicomponent Reactions (e.g., Aza-Diels-Alder) | High efficiency; rapid generation of complexity and diversity. |

| Solid-Phase Synthesis | Various | Facilitates purification and automation. |

Q & A

Basic Research Questions

Q. What are the critical factors in designing a synthesis route for 5-Fluoro-1,2,3,4-tetrahydroquinoline (5-F-THQ)?

- Methodological Answer : The synthesis strategy depends on the substituent's position (e.g., 5-fluoro) and desired functionalization. Fluorination can be achieved via electrophilic substitution or halogen exchange reactions. For example, selective ortho-hydrodefluorination using zinc in aqueous ammonia can activate polyfluoroarylamines for cyclization . Substituent steric and electronic effects must be optimized to avoid side reactions, as fluorine's strong electronegativity alters ring reactivity . Key steps include selecting fluorinating agents (e.g., Selectfluor®) and controlling reaction conditions (temperature, solvent polarity) to ensure regioselectivity.

Q. How does the 5-fluoro substituent influence the electronic properties of the tetrahydroquinoline scaffold?

- Methodological Answer : Fluorine at the 5-position induces electron-withdrawing effects, reducing electron density on the aromatic ring. This enhances electrophilic substitution resistance but facilitates nucleophilic attacks at meta positions. Computational studies (e.g., DFT) show that fluorine stabilizes adjacent carbocations during ring closure, improving cyclization yields . Comparative NMR analysis of 5-F-THQ and non-fluorinated analogs reveals downfield shifts in and spectra, confirming electronic perturbations .

Q. What purification techniques are optimal for isolating 5-F-THQ from reaction mixtures?

- Methodological Answer : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively separates 5-F-THQ from byproducts. Recrystallization using ethanol/water mixtures improves purity, leveraging fluorine's hydrophobic effects to enhance crystal lattice stability . For trace fluorinated impurities, preparative HPLC with a C18 column and acetonitrile/water mobile phase is recommended .

Advanced Research Questions

Q. How can regioselectivity challenges during 5-fluorination be mitigated in complex tetrahydroquinoline derivatives?

- Methodological Answer : Regioselectivity is influenced by directing groups and catalyst choice. For example, palladium-catalyzed C–H activation with fluorine gas enables precise 5-position fluorination . Alternatively, N-acetylation of intermediates directs fluorination to the desired site by modulating electron density . Kinetic studies using in-situ IR spectroscopy can identify transient intermediates to optimize reaction pathways .

Q. What analytical methods resolve contradictions in reported reaction yields for 5-F-THQ synthesis?

- Methodological Answer : Discrepancies often arise from solvent polarity or trace metal contaminants. Systematic replication under inert atmospheres (argon/glovebox) and LC-MS monitoring of intermediates can identify yield-limiting steps . Comparative studies using alternative fluorinating agents (e.g., DAST vs. Deoxo-Fluor®) reveal solvent-dependent efficiency, with DMF enhancing fluorination rates in polar aprotic media .

Q. How does 5-fluoro substitution impact the stereochemical outcomes of tetrahydroquinoline derivatives?

- Methodological Answer : Fluorine's steric bulk and electronic effects influence diastereomer ratios during ring closure. Chiral HPLC (e.g., Chiralpak® IA column) paired with X-ray crystallography confirms axial chirality in 5-F-THQ derivatives . For asymmetric synthesis, Evans' oxazolidinone auxiliaries or organocatalysts (e.g., L-proline) enforce enantioselectivity, with fluorine stabilizing transition states via dipole interactions .

Q. What computational tools predict the bioactivity of 5-F-THQ derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) and QSAR models correlate fluorine's Hammett constants with receptor binding affinities. MD simulations (AMBER force field) reveal that 5-fluoro substitution enhances membrane permeability by reducing desolvation penalties . DFT calculations (Gaussian 16) map electrostatic potential surfaces to prioritize synthetic targets with optimal pharmacokinetic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.